molecular formula C8H5Cl2F3O B2922692 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene CAS No. 1261836-07-0

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B2922692
CAS No.: 1261836-07-0
M. Wt: 245.02
InChI Key: NSYFZJSOVVWENA-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene (CAS: 65796-00-1) is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol . The benzene ring is substituted at three positions:

  • Position 1: Chlorine atom.
  • Position 2: Chloromethyl (-CH₂Cl) group.
  • Position 4: Trifluoromethoxy (-OCF₃) group.

This compound is commercially available with a purity of 97% (Thermo Scientific™) and is often used as a versatile intermediate in organic synthesis due to its reactive chloromethyl group, which participates in nucleophilic substitution reactions . The trifluoromethoxy group enhances electron-withdrawing effects, influencing the compound’s electronic properties and reactivity .

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFZJSOVVWENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. The typical synthetic route includes:

    Chloromethylation: Benzene is first chloromethylated using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Chlorination: The chloromethylated benzene is then subjected to chlorination using chlorine gas under controlled conditions to introduce the second chlorine atom.

    Trifluoromethoxylation: Finally, the compound undergoes trifluoromethoxylation using a suitable trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Trifluoromethoxy Derivatives

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
  • Structure : Chlorine (position 1), trifluoromethoxy (position 2), and trifluoromethyl (-CF₃, position 4).
  • Synthesis : Prepared via electrophilic substitution starting from 1-chloro-4-(trifluoromethyl)benzene, yielding 50% by ¹⁹F NMR .
  • Key Difference : The trifluoromethyl group at position 4 is more electron-withdrawing than the chloromethyl group in the target compound, leading to reduced nucleophilic aromatic substitution (NAS) reactivity.
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
  • Structure : Bromine (position 1), chlorine (position 2), and trifluoromethoxy (position 4).
  • Molecular Weight : 275.45 g/mol (CAS: 892845-59-9) .
  • Applications : Used in cross-coupling reactions due to bromine’s superior leaving-group ability compared to chlorine.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
  • Structure : Bromine (position 4), chlorine (position 2), and trifluoromethoxy (position 1).
  • Synthesis : Bromine substitution alters regioselectivity in coupling reactions compared to the target compound .

Chloromethyl-Substituted Analogues

(E)-1-Chloro-2-(5-chloropent-3-en-1-yl)-4-(trifluoromethyl)benzene (S27)
  • Structure : Chlorine (position 1), chloropentenyl chain (position 2), and trifluoromethyl (position 4).
  • Synthesis : Prepared via thionyl chloride treatment, yielding 72% after silica gel purification .
  • Reactivity : The alkenyl chain introduces steric hindrance, reducing accessibility for NAS compared to the chloromethyl group in the target compound.
1-(Chloromethyl)-4-nitrobenzene
  • Structure: Chloromethyl (position 1) and nitro (-NO₂, position 4).
  • Reactivity : Nitro groups are stronger electron-withdrawing groups than trifluoromethoxy, accelerating NAS but limiting stability under harsh conditions .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

1-Chloro-4-(trifluoromethyl)benzene
  • Structure : Chlorine (position 1) and trifluoromethyl (position 4).
  • Electronic Effects : The -CF₃ group induces stronger electron withdrawal than -OCF₃, making the ring less reactive toward electrophiles but more prone to radical reactions .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield/Purity Key Reactivity/Applications
1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene Cl (1), -CH₂Cl (2), -OCF₃ (4) 210.58 97% NAS, intermediate for pharmaceuticals
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene Cl (1), -OCF₃ (2), -CF₃ (4) 262.04 50% Electrophilic substitution studies
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (1), Cl (2), -OCF₃ (4) 275.45 - Suzuki-Miyaura cross-coupling
(E)-1-Chloro-2-(5-chloropent-3-en-1-yl)-4-(trifluoromethyl)benzene Cl (1), alkenyl-Cl (2), -CF₃ (4) 317.64 72% Steric hindrance limits reactivity

Biological Activity

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene, a compound with significant structural complexity, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1261836-07-0
  • Molecular Formula : C8H5Cl2F3O

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including chlorination and the introduction of the trifluoromethoxy group. Common synthetic routes include:

  • Chlorination : Utilizing chlorinating agents to introduce chlorine atoms at specific positions on the benzene ring.
  • Trifluoromethoxylation : Employing trifluoromethoxy reagents under controlled conditions to achieve the desired substitution.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study evaluated various chlorinated aromatic compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives possess significant inhibitory effects on bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cell lines. The compound demonstrated variable cytotoxic effects depending on concentration and exposure time. For instance, at higher concentrations, it induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

The proposed mechanism involves interaction with cellular membranes and disruption of metabolic pathways. The trifluoromethoxy group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake .

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial efficacy against E. coli; showed a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2 Investigated cytotoxic effects on human cancer cell lines; IC50 values ranged from 20 µM to 100 µM depending on the cell type.
Study 3 Assessed environmental impact; indicated potential bioaccumulation in aquatic organisms, raising ecological concerns.

Structure-Activity Relationship (SAR)

The biological activity of chlorinated compounds often correlates with their structural features. In the case of this compound, the presence of both chlorine and trifluoromethoxy groups appears crucial for its antimicrobial and cytotoxic properties. Modifications in substitution patterns can significantly alter biological outcomes, emphasizing the importance of SAR studies in drug design .

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